![molecular formula C9H12ClNO2S B11714581 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride is a chemical compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antiplatelet drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with acrylonitrile, followed by cyclization and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of antiplatelet drugs like prasugrel, which is used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of compounds derived from 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride involves the inhibition of platelet aggregation. This is achieved through the irreversible binding to P2Y12 receptors on platelets, preventing their activation and subsequent clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: Another antiplatelet agent that also targets P2Y12 receptors but has a different chemical structure.
Ticlopidine: An older antiplatelet drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride is unique due to its specific structural features that allow for efficient synthesis of prasugrel, a third-generation thienopyridine with enhanced potency and faster onset of action compared to its predecessors .
Propriétés
Formule moléculaire |
C9H12ClNO2S |
|---|---|
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9;/h4,10H,2-3,5H2,1H3;1H |
Clé InChI |
XJEGCBMSOHMGJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(S1)CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


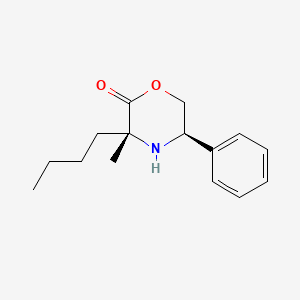
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)

![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
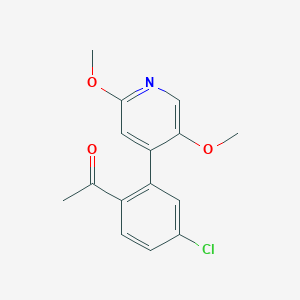
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
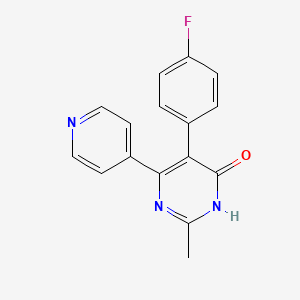
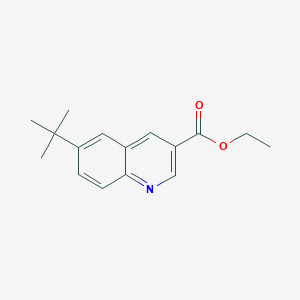
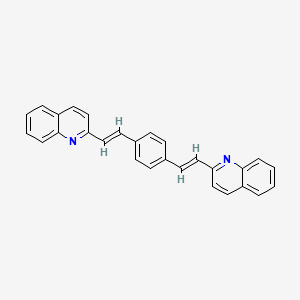
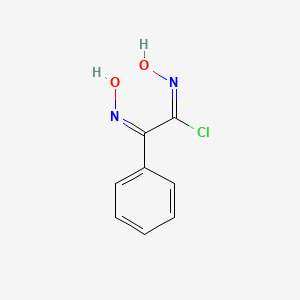
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)

![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)
